

# An In-depth Technical Guide to the Spectral Data of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-bromoaniline**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

# **Spectral Data Summary**

The following tables summarize the key quantitative spectral data for **2-bromoaniline**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.39	dd	J = 7.9, 1.5	Ar-H
7.08	dt	J = 8.1, 1.5	Ar-H
6.73	dd	J = 8.1, 1.7	Ar-H
6.61	dt	J = 7.9, 1.7	Ar-H
4.01	s (broad)	-	NH2



Solvent: CDCl<sub>3</sub>. Instrument: 400 MHz NMR Spectrometer.[1][2]

<sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
144.1	C-NH <sub>2</sub>
132.7	С-Н
128.4	С-Н
119.5	С-Н
115.8	С-Н
109.4	C-Br

Solvent: CDCl3. Instrument: 100 MHz NMR Spectrometer.[1]

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3440-3300	Strong, Broad	N-H Stretch (asymmetric and symmetric)
3060-3020	Medium	Aromatic C-H Stretch
1620-1580	Strong	N-H Bend (Scissoring)
1500-1400	Strong	Aromatic C=C Stretch
750-730	Strong	C-H Bend (ortho-disubstituted)
670-515	Medium	C-Br Stretch

Sample Preparation: Thin film or KBr pellet.

## **Mass Spectrometry (MS)**



m/z	Relative Intensity (%)	Assignment
171	98	[M] <sup>+</sup> (with <sup>79</sup> Br)
173	100	[M] <sup>+</sup> (with <sup>81</sup> Br)
92	~50	[M - Br]+
65	~40	[C₅H₅] <sup>+</sup>

Ionization Method: Electron Impact (EI).[3][4][5] The presence of two peaks of nearly equal intensity at m/z 171 and 173 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br.[6]

# **Experimental Protocols**

Detailed methodologies for the acquisition of spectral data for **2-bromoaniline** are provided below.

#### **NMR Spectroscopy**

- Sample Preparation: For <sup>1</sup>H NMR, accurately weigh 5-25 mg of **2-bromoaniline**. For <sup>13</sup>C NMR, a higher concentration of 20-50 mg is recommended.[7][8] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.[7]
- Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
- Sample Insertion: Wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.
- Data Acquisition:
  - Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, well-resolved peaks.[7]



- Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Acquisition Parameters: Set the appropriate spectral width, acquisition time, relaxation delay, and number of scans. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
  the spectrum. Phase and baseline corrections are applied, and the chemical shifts are
  referenced to the residual solvent peak (CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H NMR and CDCl<sub>3</sub> at 77.16
  ppm for <sup>13</sup>C NMR).

#### **IR Spectroscopy**

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (approx. 50 mg) of 2-bromoaniline in a few drops of a volatile solvent like methylene chloride or acetone.[10]
  - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
  - Using a pipette, apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[10]
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty instrument.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone)
   and return them to a desiccator to prevent damage from atmospheric moisture.[10][11]

## **Mass Spectrometry**

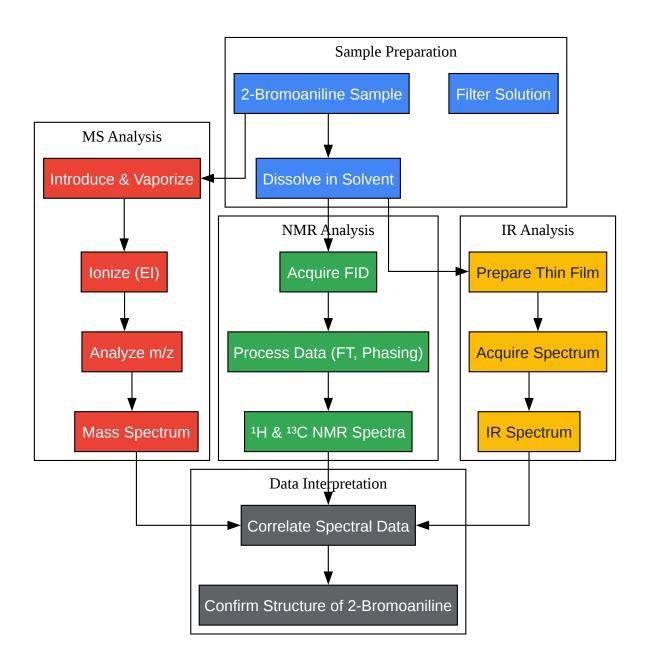


- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
  insertion probe or after separation by gas chromatography (GC-MS).[12] For direct insertion,
  a small amount of the sample is placed in a capillary tube which is then heated in the ion
  source to vaporize the compound.
- Ionization (Electron Impact): In the ion source, the vaporized **2-bromoaniline** molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion, M+•).[6][13]
- Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[12]
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]

#### **Workflow Visualization**

The following diagram illustrates the logical workflow for the spectral analysis of **2-bromoaniline**.





Click to download full resolution via product page

Spectral Analysis Workflow for **2-Bromoaniline**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. rsc.org [rsc.org]
- 2. 2-Bromoaniline(615-36-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromoaniline | C6H6BrN | CID 11992 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromoaniline(615-36-1) MS spectrum [chemicalbook.com]
- 5. Benzenamine, 2-bromo- [webbook.nist.gov]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 2-Bromoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046623#2-bromoaniline-spectral-data-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com